![molecular formula C14H9FO4 B6401195 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1262006-71-2](/img/structure/B6401195.png)
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (4-F-MDBP) is a compound of interest in the field of organic chemistry. It is a synthetic compound that has been used in a variety of scientific research applications.
Scientific Research Applications
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used for the synthesis of a variety of fluorescent probes and imaging agents. In addition, 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in the synthesis of organic photovoltaic materials, organic light emitting diodes, and organic field-effect transistors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is believed to interact with proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. It is also believed to interact with proteins and enzymes by forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% are not well understood. However, it is believed to have a variety of effects on cells, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of cell migration. In addition, 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is believed to have an anti-inflammatory effect, as well as an anti-angiogenic effect.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%) and its ease of synthesis. The limitations of using 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments include its relatively low solubility in most solvents, its relatively low stability, and its potential for toxicity.
Future Directions
There are a number of potential future directions for research involving 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine and biotechnology. Additionally, further research into its synthesis methods and its advantages and limitations for laboratory experiments will help to further advance the field of organic chemistry. Finally, further research into the environmental impact of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% will be beneficial for understanding its potential risks and benefits.
Synthesis Methods
4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods. One method is the reaction of 4-fluorobenzaldehyde with 3,4-methylenedioxyphenylmagnesium bromide in the presence of a base. This reaction produces 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in high yields. Another method is the reaction of 4-fluorobenzaldehyde with 3,4-methylenedioxyphenylmagnesium chloride in the presence of a base. This reaction also produces 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in high yields.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-9-2-3-10(14(16)17)11(6-9)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFIYSXPMNOLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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